molecular formula C19H23ClN2O2S B4855722 1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine

1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine

Cat. No. B4855722
M. Wt: 378.9 g/mol
InChI Key: DJCCQVDEYZIPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and can be synthesized in several ways . The piperazine structure is found in many biologically active compounds and is used in the manufacture of drugs such as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .


Synthesis Analysis

Piperazine can be synthesized in several ways. For instance, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes .


Molecular Structure Analysis

The piperazine ring is a six-membered ring with two nitrogen atoms at opposite positions. The remaining four positions can be occupied by other atoms or groups, leading to a wide variety of piperazine derivatives .


Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions. For example, a palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine compounds can vary widely depending on their structure and the functional groups they contain. For example, some piperazine compounds are solid at room temperature while others are liquids. They can also vary in their solubility in water and other solvents .

Scientific Research Applications

Neuropharmacology and Serotonin Modulation

Safety and Hazards

The safety and hazards associated with piperazine compounds can vary widely depending on their structure and the functional groups they contain. Some piperazine compounds are relatively safe to handle while others can be hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific piperazine compounds to understand their safety and handling requirements .

Future Directions

Piperazine compounds are a focus of research due to their wide range of biological activities. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the piperazine structure .

properties

IUPAC Name

1-(4-chlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCCQVDEYZIPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-4-(mesitylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.